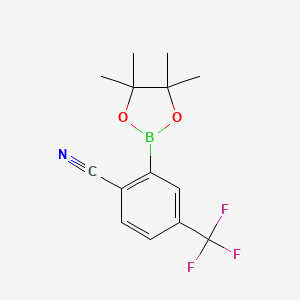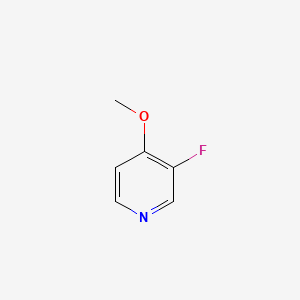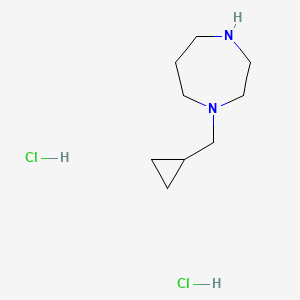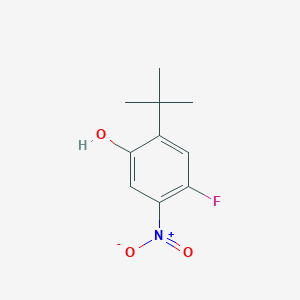
5-(4-(trifluorométhyl)phényl)-1H-indole-2-carboxylate d'éthyle
Vue d'ensemble
Description
Trifluoromethyl group containing compounds are widely used in the pharmaceutical and agrochemical industries . They are often part of the structure of various drugs and pesticides .
Molecular Structure Analysis
The molecular structure of compounds containing a trifluoromethyl group can be analyzed using various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and elemental analysis . These methods can help determine the theoretical characterization, spectroscopic, and electronic properties of the compound .
Chemical Reactions Analysis
The chemical reactions involving trifluoromethyl group containing compounds can be complex and varied. For example, in the synthesis of fluazifop, a key intermediate, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), can be obtained in good yield via a simple one-step reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl group containing compounds can be determined using various methods. For example, the density, boiling point, and pKa can be predicted .
Applications De Recherche Scientifique
Synthèse de chimiocapteurs fluorescents
Le composé a été utilisé dans la synthèse de chimiocapteurs fluorescents à transfert d'électrons photoinduit (PET) . Ces chimiocapteurs sont importants pour détecter les ions ou les molécules, ce qui est crucial dans divers domaines tels que la surveillance environnementale, la recherche biologique et le diagnostic médical.
Développement de capteurs d'anions
Une autre application concerne la synthèse de capteurs à base d'amidourea pour les anions . Les capteurs d'anions sont importants pour détecter les ions chargés négativement dans les solutions, ce qui a des implications en science environnementale, en médecine et dans les procédés de fabrication chimique.
Recherche pharmaceutique
Les composés contenant le groupe trifluorométhyle, comme le 5-(4-(trifluorométhyl)phényl)-1H-indole-2-carboxylate d'éthyle, sont souvent explorés en recherche pharmaceutique en raison de leurs activités pharmacologiques potentielles . Le groupe trifluorométhyle peut influencer l'activité biologique et la stabilité métabolique des molécules médicamenteuses.
Mécanisme D'action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and ionic interactions .
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical pathways, including those involved in inflammation, pain perception, and neurotransmission .
Pharmacokinetics
The trifluoromethyl group in the compound is known to enhance metabolic stability and increase lipophilicity, which could potentially improve the compound’s bioavailability .
Result of Action
Based on the properties of similar compounds, it may have potential therapeutic effects in various disease states .
Action Environment
The action, efficacy, and stability of Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific cell types involved .
Safety and Hazards
The safety and hazards associated with handling trifluoromethyl group containing compounds can vary depending on the specific compound. For example, some compounds are classified as hazardous under the Hazardous Products Regulations and may be harmful if swallowed, in contact with skin, or if inhaled .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-[4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c1-2-24-17(23)16-10-13-9-12(5-8-15(13)22-16)11-3-6-14(7-4-11)18(19,20)21/h3-10,22H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWNIKZSOPKDNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726293 | |
| Record name | Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871927-70-7 | |
| Record name | Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



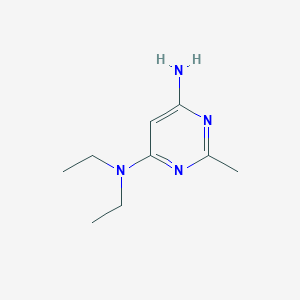
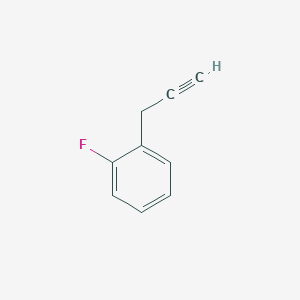
![1H-Pyrrolo[2,3-b]pyridin-4-amine acetate](/img/structure/B1466000.png)
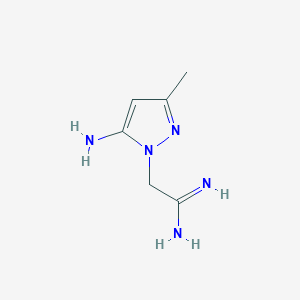

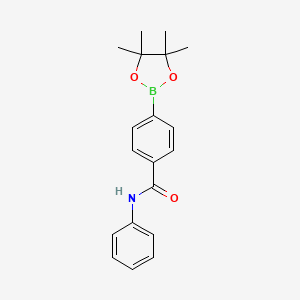
![7-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466005.png)
